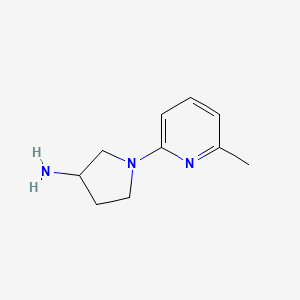
3-(2,5-Dimethylfuran-3-yl)thiomorpholine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dimethylfuran-3-yl)thiomorpholine 1,1-dioxide is a unique organic compound with the molecular formula C10H15NO3S and a molecular weight of 229.3 g/mol . This compound features a thiomorpholine ring substituted with a 2,5-dimethylfuran group and an additional dioxide functionality. It is known for its high purity and versatility in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylfuran-3-yl)thiomorpholine 1,1-dioxide typically involves the reaction of thiomorpholine with 2,5-dimethylfuran under controlled conditions. The reaction is carried out in the presence of an oxidizing agent to introduce the dioxide functionality. Specific details on the reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, ensuring high efficiency and scalability. The process often includes purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylfuran-3-yl)thiomorpholine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxide functionality.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan or thiomorpholine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan or thiomorpholine rings .
Scientific Research Applications
3-(2,5-Dimethylfuran-3-yl)thiomorpholine 1,1-dioxide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylfuran-3-yl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine 1,1-dioxide: A related compound with similar structural features but lacking the 2,5-dimethylfuran group.
2,5-Dimethylfuran: A simpler compound that serves as a precursor in the synthesis of 3-(2,5-Dimethylfuran-3-yl)thiomorpholine 1,1-dioxide.
Uniqueness
This compound stands out due to its combined structural features, which confer unique chemical reactivity and biological activity. The presence of both the furan and thiomorpholine rings, along with the dioxide functionality, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C10H15NO3S |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
3-(2,5-dimethylfuran-3-yl)-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C10H15NO3S/c1-7-5-9(8(2)14-7)10-6-15(12,13)4-3-11-10/h5,10-11H,3-4,6H2,1-2H3 |
InChI Key |
SWRJVJKQNMHTKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C2CS(=O)(=O)CCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B13167692.png)


![4-[Methyl(oxan-4-YL)amino]thiophene-2-carbaldehyde](/img/structure/B13167713.png)


![1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-one](/img/structure/B13167720.png)




